4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid
Description
Isonipecotic acid is a heterocyclic compound with the chemical formula C6H11NO2. It consists of a piperidine ring with a carboxylic acid moiety in the iso position, making it an isomer of piperidinecarboxylic acid . The compound’s structure is shown below:
Isonipecotic acid(4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid)
!Isonipecotic acid
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
4-propan-2-ylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-7(2)13-9(8(11)12)3-5-10-6-4-9/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
HAPLKAPMVOZWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Isonipecotic acid can be synthesized through various routes. One common method involves the reaction of piperidine with chloroacetic acid or its derivatives. The carboxylic acid group is introduced during this process.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific details on industrial-scale production are not widely available.
Chemical Reactions Analysis
Reactions:: Isonipecotic acid can participate in several chemical reactions, including:
Oxidation: Oxidation of the sulfanyl (sulfur) group.
Reduction: Reduction of the carboxylic acid group.
Substitution: Substitution reactions at the piperidine nitrogen or carboxylic acid carbon.
Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Synthesis Intermediates
4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid serves as a vital intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its involvement in the production of antipsychotic medications such as risperidone and fexofenadine hydrochloride. These drugs are essential for treating conditions like schizophrenia and allergies, respectively . The compound's structural properties allow for modifications that enhance the efficacy and selectivity of these drugs.
2. Antiviral Properties
Recent studies have indicated that piperidine derivatives, including those structurally related to this compound, exhibit antiviral activity against coronaviruses. Specifically, research has shown that certain piperidine analogues can inhibit the main protease of SARS-CoV-2, suggesting potential applications in developing antiviral therapeutics . This highlights the compound's relevance in addressing current global health challenges.
3. Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological properties. Analogues of piperidine have been explored for their ability to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders . The structural features of this compound may contribute to its ability to interact with specific receptors in the brain.
Synthetic Organic Chemistry Applications
1. Versatile Synthetic Routes
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions and Ugi reactions. These synthetic routes are advantageous due to their efficiency and ability to produce diverse derivatives with tailored properties . The flexibility in synthesis allows researchers to explore a wide range of functionalizations that can enhance biological activity.
2. Functionalization Potential
The compound's structure allows for multiple points of functionalization, making it a valuable scaffold for creating libraries of new compounds with potential biological activities. This versatility is crucial for drug discovery processes where structural modifications can lead to improved pharmacokinetic and pharmacodynamic profiles .
Cosmetic Formulations
1. Skin Care Products
In addition to its pharmaceutical applications, this compound has been explored in cosmetic formulations. Its properties can enhance the stability and efficacy of topical products aimed at improving skin health. Research indicates that incorporating piperidine derivatives into formulations can improve moisturizing effects and skin barrier function .
2. Formulation Optimization
Recent studies have utilized experimental design techniques to optimize cosmetic formulations containing this compound. By analyzing interactions between various ingredients, researchers have developed formulations that maximize sensory attributes and clinical efficacy while ensuring stability . This approach demonstrates the compound's potential in creating effective cosmetic products.
Mechanism of Action
Isonipecotic acid’s mechanism of action involves binding to GABAA receptors, modulating inhibitory neurotransmission. It may enhance the effects of GABA, leading to sedation.
Comparison with Similar Compounds
Isonipecotic acid’s uniqueness lies in its piperidine ring and carboxylic acid combination. Similar compounds include piperidinecarboxylic acid and related derivatives.
Remember that safety precautions should be taken when handling isonipecotic acid, as it is considered hazardous . Always consult reliable sources and experts for specific applications and safety guidelines.
Biological Activity
4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidines are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a propan-2-ylsulfanyl group and a carboxylic acid functional group. This structure contributes to its potential biological activities.
1. Antiviral Activity
Recent studies have indicated that piperidine derivatives exhibit antiviral properties. For instance, a class of 1,4,4-trisubstituted piperidines has shown promising activity against coronaviruses, specifically SARS-CoV-2. These compounds inhibit the main protease (Mpro) involved in viral replication processes . While the direct activity of this compound against specific viruses has not been extensively documented, its structural similarity to other active piperidine derivatives suggests potential antiviral applications.
2. Anticancer Activity
Piperidine derivatives have been explored for their anticancer properties. Some studies have highlighted that modifications in piperidine structures can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
3. Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective effects. Some compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease . The incorporation of piperidine moieties into drug designs has been associated with improved brain exposure and efficacy.
Case Studies
Several case studies have explored the biological activities of piperidine derivatives:
- Antiviral Study : A study evaluating 1,4,4-trisubstituted piperidines found that certain analogues exhibited micromolar activity against human coronaviruses . Although specific data on this compound is limited, its structural relatives displayed significant antiviral effects.
- Cytotoxicity Assessment : In vitro studies on various piperidine derivatives revealed that compounds with similar substituents to 4-(Propan-2-ylsulfanyl)piperidine exhibited cytotoxic effects against cancer cell lines such as A549 and MDA-MB-231 . This suggests a potential for further exploration of this compound in anticancer drug development.
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
